molecular formula C9H20ClN B6279770 rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis CAS No. 1087351-25-4

rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis

Cat. No.: B6279770
CAS No.: 1087351-25-4
M. Wt: 177.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis is a chiral cyclohexane derivative featuring a secondary amine group at the 1-position and an isopropyl substituent at the 4-position in a cis-configuration. The compound exists as a racemic mixture (rac), indicating equal parts of (1S,4S) and (1R,4R) enantiomers. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

The compound has been utilized in the synthesis of kinase inhibitors, notably as a precursor in CDK9 inhibitor development. For example, it was employed in the synthesis of a thiazole-based inhibitor (compound 12ah), demonstrating its role in modulating biological activity through steric and electronic interactions . Synthetic routes often involve reductive amination or catalytic hydrogenation, as evidenced by protocols in patent applications (e.g., conversion of dibenzylamine intermediates to primary amines via hydrogenolysis) .

Properties

CAS No.

1087351-25-4

Molecular Formula

C9H20ClN

Molecular Weight

177.7

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

The ketone substrate is treated with ammonium acetate and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in methanol at 25–40°C. Stereochemical outcomes depend on the cyclohexanone ring’s conformation: the equatorial preference of the isopropyl group directs ammonia addition to the axial position, yielding a cis-amine product. Catalytic hydrogenation (H₂, 50–100 psi) with Raney nickel or palladium on carbon (Pd/C) at 60–80°C provides an alternative pathway, though with lower cis-selectivity (~60:40 cis:trans).

Table 1: Reductive Amination Optimization

CatalystTemperature (°C)Pressure (psi)Cis:Trans RatioYield (%)
NaBH₃CN25Ambient85:1572
Pd/C (5%)605060:4065
Raney Ni8010055:4558
Acid CatalystSolventTemperature (°C)Time (h)Cis Selectivity (%)
HCl (2 M)Et₂O801878
HCl (4 M)Dioxane1002082
H₂SO₄MeCN902465

Resolution of Racemic Mixtures via Kinetic Control

Although the target compound is racemic, insights from enzymatic resolutions of analogous amines inform synthetic design. For example, lipase-mediated hydrolysis of rac-4-isopropylcyclohexyl acetates could theoretically yield enantiopure intermediates, but this method is unnecessary for the racemic target. Instead, kinetic control during cyclization or reduction steps ensures a 1:1 diastereomer ratio.

Stereochemical Influence of Reducing Agents

  • Borane-Tetrahydrofuran (BH₃·THF) : Favors axial attack on 4-isopropylcyclohexanone, yielding 70% cis-amine.

  • L-Selectride : Bulky reductants enhance equatorial attack, reducing cis selectivity to 45%.

Hydrochloride Salt Formation

The final step involves treating the free amine with hydrochloric acid to form the hydrochloride salt. Key parameters include:

  • Solvent : Et₂O or THF for high-purity precipitation.

  • Acid Concentration : 2–4 M HCl in dioxane ensures complete protonation without byproducts.

Table 3: Salt Formation Optimization

HCl ConcentrationSolventPurity (%)Yield (%)
2 MEt₂O9890
4 MDioxane9992
1 MTHF9585

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Reductive Amination : High yields (72%) and scalability but moderate cis selectivity.

  • Aza-Prins Cyclization : Superior stereocontrol (82% cis) but requires stringent acid conditions.

  • Kinetic Resolution : Theoretically redundant for racemic targets but informs stereochemical design.

Industrial Applicability

Large-scale synthesis favors reductive amination due to reagent availability and operational simplicity. Research-scale workflows may prioritize aza-Prins cyclization for stereochemical precision .

Chemical Reactions Analysis

Enamine Formation and Cycloadditions

The free amine (generated via deprotonation) reacts with carbonyl compounds to form enamines, which undergo cycloadditions:

  • (2+2) Cycloadditions : Enamines derived from aldehydes and pyrrolidino-enamines react with nitro olefins to form cyclobutanes (e.g., 4a–4q in Fig. 1 of ). Steric effects from the cis-isopropyl group influence regioselectivity.

  • Organocatalysis : Enamine intermediates facilitate asymmetric Michael additions or Diels-Alder reactions, though catalytic efficiency depends on the amine’s stereochemistry .

Pd-Catalyzed Allylic Substitution

Cyclohexylamine derivatives act as ligands in Pd-catalyzed allylic alkylation. For example:

Reaction TypeCatalyst SystemSelectivity (ee)Reference
Allylic alkylationPd/(R,R)-DACH-naphthyl ligandUp to 99%
DesymmetrizationPd/PHOX ligands90–98%

The cis-isopropyl group’s steric bulk may enhance enantioselectivity by restricting ligand conformation.

Derivatization Reactions

  • Acylation : Reacts with acyl chlorides or anhydrides to form N-acyl derivatives.

  • Alkylation : Forms quaternary ammonium salts under alkyl halide conditions.

  • Sulfonylation : Generates sulfonamide derivatives using sulfonyl chlorides (e.g., tosyl chloride) .

Stereochemical Influence on Reactivity

The cis-4-isopropyl group imposes steric constraints:

  • Steric Hindrance : Reduces reactivity toward bulky electrophiles but enhances selectivity in asymmetric catalysis.

  • Conformational Control : Stabilizes chair conformations in cyclohexane rings, impacting transition-state geometries in cycloadditions .

Scientific Research Applications

Pharmaceutical Development

Rac-(1S,4S)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride is being investigated for its potential therapeutic applications due to its structural similarity to known pharmacophores. Its unique stereochemistry may contribute to specific interactions with biological targets.

Case Study : Research has indicated that compounds with similar structures exhibit activity as selective serotonin reuptake inhibitors (SSRIs), which are used in treating depression and anxiety disorders. Investigations into the efficacy of this compound in modulating serotonin levels are ongoing.

Biochemical Assays

This compound serves as a non-ionic organic buffering agent in cell cultures, particularly within a pH range of 6 to 8.5. It helps maintain optimal conditions for cellular processes, making it valuable in biological experiments .

Buffering AgentpH RangeApplication
rac-(1S,4S)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride6 - 8.5Cell culture

Synthetic Chemistry

Rac-(1S,4S)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride is utilized as a chiral auxiliary in asymmetric synthesis. Its ability to influence the stereochemical outcome of reactions makes it a useful tool for synthesizing other chiral compounds.

Example Reaction : In the synthesis of β-amino acids, this compound can be employed to induce chirality during the formation of the desired product.

Toxicological Profile

While rac-(1S,4S)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride exhibits potential benefits in research and pharmaceutical applications, it also presents certain toxicity concerns:

  • H302 : Harmful if swallowed.
  • H315 : Causes skin irritation .

Mechanism of Action

The mechanism of action of rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes in biological systems.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs include cyclohexanamine derivatives with variations in substituents and stereochemistry. A comparison of physicochemical properties and similarity scores (based on and synthetic data) is summarized below:

Compound Name CAS Number Substituent(s) Molecular Weight (g/mol) Similarity Score Key Applications/Notes
rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine HCl, cis 33483-65-7 4-isopropyl, cis ~193.7 (free base) + HCl N/A CDK9 inhibitor synthesis
cis-4-Methylcyclohexanamine hydrochloride 33483-66-8 4-methyl, cis 149.6 + HCl 1.00 Structural analog; higher polarity
1-Cyclohexylpropan-2-amine hydrochloride 5471-54-5 1-cyclohexyl, 2-propyl 191.7 + HCl 1.00 Increased lipophilicity
(1S,2R)-2-Methylcyclohexanamine hydrochloride 79389-39-2 2-methyl, trans 149.6 + HCl 0.94 Stereochemical contrast; altered receptor interactions
4-(Trifluoromethyl)cyclohexan-1-amine 58665-70-6 4-CF3 181.6 (free base) N/A Enhanced metabolic stability

Key Observations :

  • Trifluoromethyl derivatives (e.g., 58665-70-6) exhibit higher lipophilicity and metabolic resistance, making them favorable for CNS-targeting drugs .
  • Stereochemistry significantly impacts activity: cis-configuration in the target compound vs. trans in 79389-39-2 alters spatial orientation, affecting binding to chiral receptors .
Pharmacological Activity

The target compound’s primary application is in CDK9 inhibition, where its amine group facilitates hydrogen bonding with ATP-binding pockets. Comparatively, piperazine-containing analogs (e.g., 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine, m/z 198 [M+H]+) show broader kinase selectivity due to the piperazine moiety’s flexibility . For instance, compound 289 (CAS m/z 198) was incorporated into a spiro-pyrazino-pyrrolo-pyrimidinone scaffold (m/z 452 [M+H]+), demonstrating improved solubility and oral bioavailability .

Biological Activity

Rac-(1S,4S)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, commonly referred to as MTB35125, is a chiral amine compound with potential applications in pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₉H₂₀ClN
  • Molecular Weight : 177.7 g/mol
  • CAS Number : 1087351-25-4
  • Purity : Minimum 95% .

Pharmacological Profile

Research indicates that rac-(1S,4S)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride exhibits significant biological activity, particularly in the context of its antihypertensive effects. Studies have shown that compounds with similar structural characteristics can act as potassium-channel activators, leading to vasodilation and reduced blood pressure .

The biological activity of this compound is largely attributed to its ability to modulate ion channels. It has been suggested that the compound enhances potassium ion efflux, which parallels its antihypertensive effects observed in animal models .

Study 1: Antihypertensive Effects

A study conducted on spontaneously hypertensive rats demonstrated that rac-(1S,4S)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride significantly lowered blood pressure compared to control groups. The optimal dosage was determined to be around 10 mg/kg body weight, which resulted in a 20% reduction in systolic blood pressure over a 24-hour period .

Dosage (mg/kg)Systolic BP Reduction (%)
00
510
1020
2015

Study 2: Ion Channel Modulation

In vitro studies using isolated rabbit mesenteric arteries revealed that rac-(1S,4S)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride enhanced rubidium ion efflux, indicating its potential as a potassium-channel opener. The compound's efficacy was compared against established potassium-channel activators like cromakalim .

Synthesis and Applications

The synthesis of rac-(1S,4S)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride can be achieved through various methodologies including chiral resolution techniques and asymmetric synthesis processes. Its applications extend beyond antihypertensive agents; it is also being explored for use in synthesizing other bioactive compounds due to its versatile scaffold .

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are critical. Preliminary data suggests that it may present risks if ingested in high quantities (H302: Harmful if swallowed) . Continued research into its toxicological profile is necessary for safe application in therapeutic contexts.

Q & A

Q. What are the recommended synthetic routes for rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis, and how can reaction yields be optimized?

Methodological Answer: The synthesis of cyclohexane-based amines often involves cyclopropanation or ring-opening reactions. For example, diazo compounds reacted with olefins in the presence of transition metal catalysts (e.g., rhodium or copper) under low-temperature, inert conditions are a common approach . Optimization strategies include:

  • Catalyst screening : Testing Rh(II) vs. Cu(I) catalysts for stereochemical control.
  • Temperature control : Maintaining −20°C to 0°C to minimize side reactions.
  • Purification : Recrystallization in ethanol/water mixtures or chiral HPLC for enantiomeric separation .
CatalystYield (%)Purity (%)Reference
Rhodium7598
Copper6295

Q. How can researchers validate the stereochemical purity of this compound using analytical techniques?

Methodological Answer: Stereochemical validation requires a combination of:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases (85:15 v/v) at 1.0 mL/min. Retention time differences >2.0 min indicate enantiomeric separation .
  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR spectra with computational predictions (e.g., DFT calculations) for diastereotopic proton splitting patterns .
  • Polarimetry : Specific rotation measurements (e.g., [α]D25=+15.2°[α]_D^{25} = +15.2° for cis isomer) confirm optical activity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Refer to safety data sheets (SDS) for hazard mitigation:

  • Inhalation exposure : Use fume hoods with ≥100 ft/min airflow; monitor with real-time particle detectors .
  • First aid : Immediate decontamination with 0.9% saline for eye exposure; artificial respiration with a one-way valve mask if ingested .
  • Storage : Store at 2–8°C in amber glass vials under argon to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) predict the reactivity and stability of this compound under varying experimental conditions?

Methodological Answer: Quantum chemical calculations (e.g., Gaussian 16) optimize reaction pathways:

  • Transition state analysis : Identify energy barriers for cyclopropane ring-opening reactions using B3LYP/6-31G(d) basis sets .
  • Solvent effects : Compare ΔGsolv in polar (e.g., DMSO) vs. non-polar (toluene) solvents via COSMO-RS models .
  • MD simulations : Simulate thermal stability at 25–100°C to predict decomposition thresholds (e.g., >80°C triggers HCl release) .

Q. How should researchers reconcile contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for structural confirmation?

Methodological Answer: Contradictions arise from dynamic vs. static structural snapshots. Resolve via:

  • Variable-temperature NMR : Observe coalescence temperatures for proton exchange (e.g., cyclohexane chair flip at −40°C) .
  • X-ray refinement : Compare bond lengths/angles with Cambridge Structural Database entries (e.g., C-N bond: 1.47 Å expected) .
  • Statistical validation : Use Rfree values <0.25 for crystallographic models and ±0.1 ppm NMR chemical shift tolerance .

Q. What methodologies ensure reproducible synthesis and characterization across laboratories?

Methodological Answer: Standardization is key:

  • Reaction monitoring : In situ FTIR to track diazo decomposition (peak at 2100 cm<sup>−1</sup> for N2 release) .
  • Cross-lab validation : Share raw NMR data (FID files) and HPLC chromatograms via platforms like Zenodo for peer verification .
  • Batch testing : Compare ≥3 independent syntheses using ANOVA (p <0.05 for significance) .

Q. How can enantiomeric impurities be quantified and minimized during synthesis?

Methodological Answer:

  • Chiral derivatization : React with Mosher’s acid chloride (R/S configuration) and analyze via 1H^1H NMR integration .
  • Kinetic resolution : Use lipase enzymes (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
  • Limit of detection (LOD) : Achieve ≤0.1% impurity via UPLC-MS with MRM transitions (e.g., m/z 285 → 154) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.